

A Comparative Analysis of the Therapeutic Window of Dxd-Based Antibody-Drug Conjugates

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For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) representing a significant advancement. Among these, ADCs utilizing the potent topoisomerase I inhibitor deruxtecan (DXd) have demonstrated remarkable efficacy. This guide provides a comparative analysis of the therapeutic window of three prominent Dxd-based ADCs: Trastuzumab deruxtecan (DS-8201a), Patritumab deruxtecan (U3-1402), and Ifinatamab deruxtecan (I-DXd). By examining their efficacy and toxicity profiles, supported by experimental data, this document aims to offer valuable insights for researchers and drug development professionals.

Quantitative Data Summary

The therapeutic window of an ADC is a critical measure of its clinical utility, defined by the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). A wider therapeutic window indicates a more favorable safety and efficacy profile. The following tables summarize key quantitative data for the three Dxd-based ADCs.



ADC (Target)	Recommended Phase 2 Dose (RP2D)	Maximum Tolerated Dose (MTD)	Key Efficacy (Objective Response Rate - ORR)	Key Toxicities (Grade ≥3)
Trastuzumab deruxtecan (HER2)	5.4 or 6.4 mg/kg every 3 weeks[1]	Not reached in Phase 1 dose- escalation study[1][2]	54.5% in HER2- positive breast cancer[3]	Decreased neutrophil count (15.4%), Anemia (14.9%), Decreased white blood cell count (12.4%), Decreased platelet count (10.4%)[3]
Patritumab deruxtecan (HER3)	5.6 mg/kg every 3 weeks[4][5]	5.6 mg/kg[5]	39% in EGFR- mutated NSCLC[4]	Platelet count decrease, Neutrophil count decrease, Fatigue, Anemia[6][7]
Ifinatamab deruxtecan (B7- H3)	12 mg/kg every 3 weeks (selected for expansion)[8]	Not explicitly defined, dose escalation up to 16.0 mg/kg[9][10]	52.4% in Small Cell Lung Cancer (SCLC)[9]	Neutropenia, Leukopenia, Anemia[11]

Signaling Pathways and Mechanism of Action

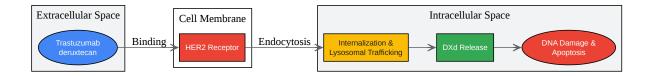
The specificity of these ADCs is determined by their monoclonal antibody component, which targets a distinct cell surface antigen. The subsequent internalization and release of the cytotoxic payload, DXd, leads to tumor cell death.

Trastuzumab deruxtecan (HER2 Signaling)

Trastuzumab deruxtecan targets the Human Epidermal Growth Factor Receptor 2 (HER2). Upon binding to HER2, the ADC is internalized, and the DXd payload is released, leading to



DNA damage and apoptosis. Dysregulation in the ErbB signaling pathway has been associated with resistance to Trastuzumab deruxtecan[12].

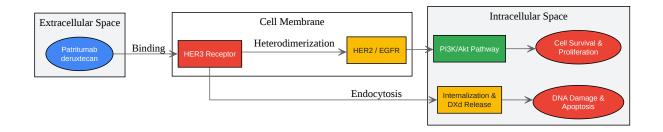


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Caption: HER2 signaling pathway targeted by Trastuzumab deruxtecan.

Patritumab deruxtecan (HER3 Signaling)

Patritumab deruxtecan targets the Human Epidermal Growth Factor Receptor 3 (HER3). HER3 has minimal intrinsic kinase activity and typically forms heterodimers with other HER family members, like HER2 or EGFR, to activate downstream signaling pathways such as PI3K/Akt, promoting cell survival and proliferation[13]. Patritumab deruxtecan binding to HER3 leads to internalization and subsequent release of DXd.



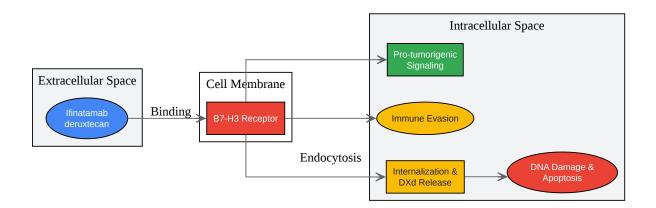
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Caption: HER3 signaling pathway targeted by Patritumab deruxtecan.



Ifinatamab deruxtecan (B7-H3 Signaling)

Ifinatamab deruxtecan targets B7 homolog 3 (B7-H3), a transmembrane protein overexpressed in various cancers and associated with poor prognosis[14][15]. The binding of Ifinatamab deruxtecan to B7-H3 facilitates its internalization and the release of the DXd payload, leading to tumor cell death[16]. The precise downstream signaling of B7-H3 is still being elucidated but is known to be involved in promoting tumor growth and immune evasion[17].



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Caption: B7-H3 signaling pathway targeted by Ifinatamab deruxtecan.

Experimental Protocols

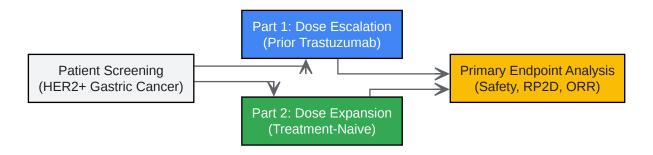
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental designs for key clinical trials investigating these Dxd-based ADCs.

Trastuzumab deruxtecan (DESTINY-Gastric03)

 Study Design: A Phase 1b/2, multicenter, open-label, dose-escalation and dose-expansion study[18].



- Patient Population: Patients with HER2-overexpressing locally advanced, unresectable, or metastatic gastric or gastroesophageal junction cancer[18].
- Dose Escalation (Part 1): Patients who had received prior trastuzumab-containing therapy were assigned to one of five arms evaluating T-DXd in combination with other agents[18].
- Dose Expansion (Part 2): Patients with no prior treatment for metastatic disease were randomized to different T-DXd-containing regimens[18].
- Primary Endpoints: Safety, determination of recommended phase 2 doses (Part 1), and investigator-assessed confirmed ORR (Part 2)[18].



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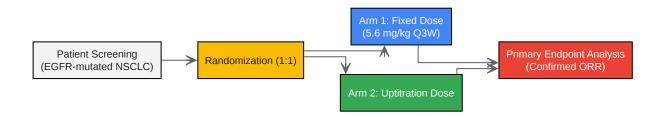
Caption: Experimental workflow for the DESTINY-Gastric03 trial.

Patritumab deruxtecan (HERTHENA-Lung01)

- Study Design: A Phase 2, randomized, open-label study[19][20].
- Patient Population: Patients with previously treated metastatic or locally advanced EGFRmutated non-small cell lung cancer (NSCLC)[19][20].
- Treatment Arms: Patients were randomized to receive either a fixed-dose regimen (5.6 mg/kg) or an uptitration dose regimen of patritumab deruxtecan intravenously every 3 weeks[4][20].
- Primary Endpoint: Confirmed objective response rate (ORR) by blinded independent central review per RECIST v1.1[3][20].



 Methodology: The trial included a screening period, a treatment period, and a follow-up period. Tumor assessments were performed at baseline and at regular intervals during treatment[20].



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Caption: Experimental workflow for the HERTHENA-Lung01 trial.

Ifinatamab deruxtecan (IDeate-PanTumor01 & IDeate-Lung01)

- Study Design: IDeate-PanTumor01 is a Phase 1/2, first-in-human, open-label study with dose-escalation and dose-expansion parts. IDeate-Lung01 is a subsequent Phase 2 trial[9] [21][22].
- Patient Population: IDeate-PanTumor01 enrolled patients with advanced solid tumors refractory to standard treatment. IDeate-Lung01 specifically enrolled patients with previously treated extensive-stage small cell lung cancer (ES-SCLC)[9][22].
- Dose Escalation (IDeate-PanTumor01): Assessed the safety and tolerability of increasing doses of ifinatamab deruxtecan to determine the maximum tolerated dose and recommended dose for expansion (RDE)[9][23].
- Dose Optimization (IDeate-Lung01): Patients were randomized to receive either 8 mg/kg or 12 mg/kg of I-DXd to determine the optimal dose for the expansion phase[24].
- Primary Endpoints: Dose-limiting toxicities and safety in the dose escalation part, and ORR in the dose expansion and Phase 2 parts[9][25].





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Caption: Logical relationship of the IDeate-PanTumor01 and IDeate-Lung01 trials.

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